Elacestrant dihydrochloride functions by competitively binding to estrogen receptors (ERs), alpha and beta subtypes, thereby preventing the binding of endogenous estrogen. This blockade disrupts estrogen-mediated signaling pathways essential for the proliferation and survival of ER-positive breast cancer cells. Unlike some other selective estrogen receptor modulators (SERMs), Elacestrant dihydrochloride exhibits minimal agonist activity, resulting in a purely antagonistic effect. []
Studies have shown that Elacestrant dihydrochloride can also downregulate the expression of ER and ER-dependent genes, further hindering the growth of ER-positive breast cancer cells. Additionally, it may exert anti-tumor effects by modulating other signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. []
Preclinical studies conducted in cell lines and animal models of ER-positive breast cancer have demonstrated promising results for Elacestrant dihydrochloride. The drug has shown significant antitumor activity, inhibiting tumor growth and inducing tumor regression. [] These findings suggest that Elacestrant dihydrochloride has the potential to be an effective therapeutic agent for ER-positive breast cancer.
Elacestrant dihydrochloride is a selective estrogen receptor degrader, specifically targeting the estrogen receptor-alpha. Its chemical structure is defined as (6R)-6-(2-(N-(4-(2-(ethylamino)ethyl)benzyl)-N-ethylamino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride, with a molecular formula of C30H40Cl2N2O2 and a molecular weight of approximately 531.56 g/mol . This compound is a white to off-white solid that is freely soluble in dilute hydrochloric acid. Elacestrant acts by inhibiting estrogen-mediated signaling pathways, thereby inducing degradation of the estrogen receptor and inhibiting proliferation of estrogen receptor-positive breast cancer cells both in vitro and in vivo .
While specific synthetic routes may vary, they generally utilize standard organic synthesis techniques such as chromatography for purification and characterization methods like NMR spectroscopy for verification .
Elacestrant exhibits potent biological activity as an anti-cancer agent. It has been shown to significantly inhibit cell proliferation in estrogen receptor-positive breast cancer cell lines, including those resistant to other treatments. The compound's ability to induce degradation of the estrogen receptor leads to decreased cell viability and tumor growth in various xenograft models . Furthermore, elacestrant has shown effectiveness against tumors harboring mutations in the estrogen receptor gene (ESR1), which are often associated with resistance to conventional therapies .
Elacestrant is primarily developed for the treatment of hormone receptor-positive breast cancer, particularly in cases where patients have developed resistance to other forms of endocrine therapy. Clinical trials have indicated its potential as a monotherapy or in combination with other agents for enhanced efficacy against advanced or metastatic breast cancer . Additionally, its oral bioavailability makes it a convenient option for outpatient treatment regimes.
Elacestrant interacts with various metabolic pathways and can influence the pharmacokinetics of co-administered drugs. It is primarily metabolized by cytochrome P450 3A4, with minor contributions from CYP2A6 and CYP2C9. This metabolism can lead to significant drug-drug interactions when combined with strong CYP3A4 inhibitors or inducers. Studies have shown that co-administration with P-glycoprotein substrates can increase plasma concentrations of these drugs, necessitating careful dosage adjustments .
Elacestrant shares similarities with other selective estrogen receptor degraders and modulators but possesses unique characteristics that distinguish it from its counterparts:
Compound Name | Type | Unique Features |
---|---|---|
Fulvestrant | Selective Estrogen Receptor Degrader | Administered via injection; less oral bioavailability |
Tamoxifen | Selective Estrogen Receptor Modulator | Acts as an antagonist in breast tissue but an agonist in others |
Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; less efficacy against breast cancer |
Giredestrant | Selective Estrogen Receptor Degrader | Newer agent; still under investigation |
Elacestrant's oral bioavailability and its ability to effectively target resistant forms of breast cancer set it apart from these similar compounds, making it a promising candidate for future therapeutic strategies against hormone-dependent malignancies .
The synthetic route development for elacestrant dihydrochloride involves a sophisticated multi-step approach that centers on constructing the tetrahydronaphthalene core structure with precise stereochemical control [8]. The synthesis begins with demethylation of a key precursor compound designated as ELAC-1 using 48% hydrobromic acid at 120°C, resulting in the formation of the intermediate ELAC-2 [8]. This initial transformation establishes the phenolic hydroxyl group essential for the selective estrogen receptor degrader activity of the final compound [8].
The complete synthesis pathway involves multiple carbon-carbon bond formation reactions that require careful orchestration of protecting group strategies and selective transformations [1]. Research has demonstrated that the synthetic route can be optimized through the implementation of convergent synthetic strategies, where key fragments are prepared independently and subsequently coupled under controlled conditions [19]. The development of this multi-step route has benefited from extensive structure-activity relationship studies that have identified the critical structural elements necessary for biological activity [40].
The stereochemical control in the synthesis is achieved through enantioselective catalytic processes, particularly in the formation of the chiral center at the 6-position of the tetrahydronaphthalene ring system [15]. This stereochemical requirement has driven the development of specialized synthetic methodologies that can deliver the desired (6R)-configuration with high enantiomeric excess [15]. The synthetic route has been successfully scaled to multigram quantities while maintaining the required stereochemical purity [19].
Process optimization studies have focused on improving the overall yield and reducing the number of synthetic steps [19]. The implementation of telescoped reactions, where multiple transformations are performed in sequence without isolation of intermediates, has proven effective in improving process efficiency [19]. These optimization efforts have resulted in significant improvements in both material throughput and cost-effectiveness of the synthetic process [19].
The characterization of critical intermediates in the elacestrant dihydrochloride synthesis requires comprehensive analytical approaches to ensure structural integrity and purity [2] [4]. Key intermediates undergo extensive characterization using X-ray powder diffraction, nuclear magnetic resonance spectroscopy, differential scanning calorimetry, and thermogravimetric analysis [2] [4]. These analytical techniques provide essential information about the solid-state properties and thermal behavior of the intermediates [2] [4].
The intermediate compounds exhibit distinct physicochemical properties that must be carefully monitored throughout the synthetic sequence [5]. Crystalline characterization reveals that intermediate compounds can exist in multiple polymorphic forms, each with unique diffraction patterns and thermal properties [28] [29]. The identification of these polymorphic forms is critical for process control and ensuring consistent product quality [28] [29].
Spectroscopic characterization of intermediates provides detailed structural confirmation and purity assessment [2]. High-performance liquid chromatography analysis is employed to quantify impurity levels and monitor the progress of synthetic transformations [2]. The critical intermediates must meet stringent purity specifications, typically requiring greater than 98% purity for advancement to subsequent synthetic steps [19].
Thermal analysis of key intermediates reveals important stability information that guides storage and handling protocols [4] [5]. Differential scanning calorimetry studies demonstrate that many intermediates undergo endothermic-exothermic transitions at specific temperature ranges, indicating potential form conversions or degradation pathways [29]. This thermal behavior information is essential for establishing appropriate processing conditions and storage requirements [29].
The characterization data for critical intermediates is systematically documented to support regulatory submissions and manufacturing quality control [2] [5]. This comprehensive characterization ensures that each intermediate meets the required specifications for identity, purity, and stability before proceeding to subsequent synthetic steps [2] [5].
The synthesis of elacestrant dihydrochloride employs sophisticated catalytic systems for critical carbon-carbon and carbon-heteroatom bond formation reactions [15] [19]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, play a central role in assembling the complex molecular architecture [19]. These reactions utilize palladium catalysts supported on hydrotalcite-based materials that demonstrate exceptional activity and selectivity [19].
The development of the catalytic system for elacestrant synthesis has focused on achieving high efficiency with minimal palladium residues in the final product [19]. Research has demonstrated that palladium concentrations can be reduced to less than 10 parts per million in the final intermediate, meeting pharmaceutical industry requirements for metal content [19]. The catalyst system exhibits remarkable recyclability, maintaining activity through more than 10 reaction cycles without significant degradation [19].
Enantioselective catalytic processes are employed for establishing the critical chiral center in the elacestrant structure [15]. These reactions utilize iridium-based catalysts that facilitate enantioselective benzylation reactions with exceptional stereochemical control [15]. The catalytic system operates through a unique mechanism where decarboxylation occurs after the stereoselective carbon-carbon bond formation step, enabling broad functional group compatibility [15].
The optimization of catalytic conditions has involved systematic evaluation of various parameters including temperature, solvent systems, and base additives [19]. Studies have demonstrated that potassium hydroxide provides optimal results as the base component, while temperatures of 90°C yield maximum product formation [19]. The reaction proceeds efficiently in aqueous media, contributing to the environmental sustainability of the process [19].
Advanced catalytic methodologies have been developed for specific transformations within the synthetic sequence [18] [21]. These include catalytic carbon-carbon bond cleavage reactions and specialized carbon-silicon bond formation processes that enable selective functionalization of aromatic systems [18]. The implementation of these catalytic systems has significantly improved the efficiency and selectivity of the overall synthetic route [18] [21].
Catalytic System | Metal Loading | Yield | Selectivity | Reference |
---|---|---|---|---|
Hydrotalcite/Palladium | 0.1 mol% | 96% | >99% | [19] |
Iridium-Phosphinooxazoline | 0.1-1.0 mol% | 85-95% | 97-99% ee | [15] |
Palladium-DPPBA | 2-5 mol% | 83-91% | 83-91% ee | [15] |
The purification of elacestrant dihydrochloride to pharmaceutical-grade standards requires sophisticated methodologies that address both chemical purity and polymorphic form control [2] [4] [28]. The final purification process involves multiple techniques including recrystallization, chromatographic separation, and solid-state manipulation to achieve the required specifications [2] [28].
Crystallization strategies have been developed to control the polymorphic form of elacestrant dihydrochloride [28] [29]. Extensive polymorphism screening using 40 different solvent systems has identified seven distinct polymorphic patterns designated as Forms A through G [4] [29]. Pattern A exhibits the highest thermal stability with a melting point of 225-226°C, making it the preferred form for pharmaceutical development [29].
The purification process employs various crystallization techniques including slow cooling, maturation, and controlled evaporation to optimize crystal quality [29]. Anti-solvent addition and polymer templating methods have been investigated to enhance nucleation control and crystal morphology [29]. These techniques enable the production of crystalline material with consistent particle size distribution and improved flow properties [29].
Chromatographic purification methods are utilized for removing process-related impurities and achieving the required chemical purity [2]. High-performance liquid chromatography analysis confirms that the purified material consistently achieves greater than 99% purity [19]. The chromatographic methods have been optimized to minimize product loss while effectively removing synthetic intermediates and catalyst residues [2] [19].
Solid-state characterization of purified material includes comprehensive analysis of polymorphic form, water content, and thermal stability [2] [4]. X-ray powder diffraction patterns are used to confirm the desired polymorphic form and detect any unwanted phase transitions [4] [5]. Thermogravimetric analysis provides information about water content and thermal decomposition behavior [4] [5].
The final pharmaceutical-grade material undergoes rigorous quality control testing to ensure compliance with regulatory standards [33] [34]. This includes verification of chemical identity, quantitative analysis of active pharmaceutical ingredient content, and comprehensive impurity profiling [33] [34]. The purified elacestrant dihydrochloride consistently meets specifications for pharmaceutical manufacturing, with confirmed purity levels exceeding 99% and polymorphic form consistency [19] [29].
Elacestrant dihydrochloride exhibits pH-dependent solubility characteristics that significantly impact its biopharmaceutical classification and formulation considerations. The compound demonstrates markedly enhanced solubility under acidic conditions compared to neutral or basic environments [1] [2] [3].
Table 1: Basic Physicochemical Properties of Elacestrant Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C30H40Cl2N2O2 |
Molecular Weight (g/mol) | 531.56 |
Chemical Name | (R)-6-(2-(N-ethyl(4-(2-(ethylamino)ethyl)benzyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride |
CAS Number | 1349723-93-8 |
Physical Appearance | White to off-white to grey solid |
pKa (BH+, aliphatic amine) | 9.8 |
cLogP | 6.8 |
LogD (at physiological pH) | 3.6 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 10 |
The solubility profile demonstrates a pronounced pH-dependent behavior. At pH 1.0, elacestrant dihydrochloride achieves a solubility of 33 mg/mL [2], while at pH 4.5, the solubility remains substantial at ≥5 mg/mL [3]. However, at pH 6.8 (approximating physiological conditions), the solubility drops dramatically to 0.0174 mg/mL [3]. This represents an approximately 1,900-fold decrease in solubility when transitioning from acidic (pH 1) to near-physiological conditions (pH 6.8).
Table 2: Solubility Profile of Elacestrant Dihydrochloride
Solvent/Condition | Solubility | Source |
---|---|---|
Water (at pH 7.4) | ~0.01 mg/mL | [2] |
Water (general) | 25-50 mg/mL | [4] [5] [6] |
Diluted HCl | Soluble | [1] |
Aqueous solutions above pH 5.9 | Practically insoluble | [1] |
Organic solvents (general) | Practically insoluble | [1] |
DMSO (at 25°C) | 100 mg/mL (188.12 mM) | [4] |
Ethanol (at 25°C) | 6 mg/mL (11.28 mM) | [4] |
pH 1 | 33 mg/mL | [2] |
pH 4.5 | ≥5 mg/mL | [3] |
pH 6.8 | 0.0174 mg/mL | [3] |
The compound is practically insoluble in aqueous solutions above pH 5.9 [1], which has significant implications for its biopharmaceutical classification as a BCS Class 4 compound with low solubility and low permeability [2]. The high basicity of elacestrant (pKa 9.8) means that at physiological pH, the compound exists primarily in its ionized form, contributing to its reduced lipophilicity and enhanced hydrophilicity under these conditions [2].
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal distinct thermal signatures for different polymorphic forms of elacestrant dihydrochloride, providing critical insights into thermal stability, phase transitions, and dehydration behavior [7] [8].
Table 3: Thermal Behavior and Polymorphic Stability
Polymorphic Form | DSC Melting Point (°C, onset) | TGA Weight Loss (%) | Stability |
---|---|---|---|
Form 1 (Most Stable) | 218 | 0.4% (ambient-100°C) | Most stable, low hygroscopicity |
Form 2/3 (Mixture) | 163.1 (with broad endotherm RT-150°C) | 8.4% (RT-150°C) + 0.6% (150-190°C) | Lower stability, dynamic mixture |
Pattern A | 225.5-226 | 0.8% (RT-90°C) + 0.7% (90-180°C) | High stability, similar to Form 1 |
Pattern B | 209.4 (with recrystallization at 183.4°C) | 3.1% (RT-90°C) + 1.8% (170-210°C) | Contains ~5% water (~2 mol eq.) |
Pattern C | 219.5 (with recrystallization at 153.8°C) | 5.2% (RT-100°C) + 1.2% (140-190°C) | Hydrated form |
Pattern E | 205.0 (with endo/exo at 150.1°C) | 5.5% (RT-170°C) | Contains ~5.5% water + methanol |
Pattern F | 222.0 (with small events at 135.5°C) | 1.3% (RT-100°C) + 0.3% (110-180°C) | Low water content (~0.5 mol eq.) |
Pattern G | 222.3 (with endotherm at 99.6°C) | 1.9% (RT-90°C) + 8.1% (90-150°C) | High solvent content |
Form 1, identified as the most thermodynamically stable polymorph, exhibits a single sharp melting endotherm at 218°C (onset) [7] [8] with minimal weight loss (0.4%) between ambient temperature and 100°C, indicating low moisture content and excellent thermal stability [8].
Pattern A demonstrates the highest thermal stability among all identified forms, with a melting point of 225-226°C (onset) [8]. This form shows similar stability characteristics to Form 1 but exhibits higher crystalline perfection, as evidenced by its elevated melting point and consistent thermal behavior [8].
Form 2/3 mixture displays complex thermal behavior characterized by a broad endothermic event from room temperature to 150°C with a significant weight loss of 8.4%, corresponding to approximately 2.5 equivalents of water [8]. The endothermic event at 163.1°C (onset) represents structural reorganization prior to degradation above 200°C [8].
Hydrated polymorphs (Patterns B, C, and E) exhibit characteristic dehydration patterns in their thermal profiles. Pattern B shows recrystallization behavior with an endothermic-exothermic sequence at 183.4°C and 199.9°C, followed by melting at 209.4°C [8]. Pattern C demonstrates similar recrystallization at 153.8°C and 170.3°C before melting at 219.5°C [8].
Elacestrant dihydrochloride is generally classified as non-hygroscopic [1], but specific polymorphic forms exhibit varying degrees of moisture sensitivity and humidity-dependent phase transitions [8] [9].
Table 4: Hygroscopicity and Environmental Stability
Property | Observation | Reference |
---|---|---|
Hygroscopicity (general) | Not hygroscopic | [1] |
Form 1 at 0-90% RH | Stable anhydrous form | [9] |
Form 1 at >90% RH | Converts irreversibly to hydrate (Form 3) | [9] |
Form 2/3 behavior | Dynamic mixture influenced by ambient RH | [9] |
Critical RH for transition | >40% RH (Form 2 → Form 3) | [9] |
Storage recommendation | Control water content and humidity | [9] |
Water content threshold for Form 1 | Below 5% v/v water | [9] |
Form 1 exhibits remarkable stability under controlled humidity conditions, remaining stable as an anhydrous form at 0-90% relative humidity (RH) [9]. However, at humidity levels exceeding 90% RH, Form 1 undergoes irreversible conversion to the hydrated Form 3 [9]. This critical humidity threshold represents a significant consideration for storage and handling conditions.
Form 2/3 demonstrates dynamic polymorphic behavior that is highly influenced by ambient relative humidity [9]. Form 2 transitions to Form 3 at humidity levels exceeding 40% RH [9], making these forms undesirable for pharmaceutical development due to their inherent instability under typical environmental conditions [8].
Water activity experiments indicate that anhydrous Form 1 can be reliably obtained when the water content is maintained at or below 5% v/v during recrystallization processes [9]. This finding provides critical guidance for manufacturing processes and storage protocols to ensure polymorphic consistency and product stability [9].
Extensive polymorphism screening has identified seven new polymorphic patterns (A, B, C, E, F, G) in addition to the three previously characterized forms (1, 2, 3) [8]. Among these, Patterns A, C, and E are considered promising crystalline candidates for further development based on their thermal stability profiles and characterization data [8].
Elacestrant dihydrochloride exhibits high lipophilicity characteristics that significantly influence its pharmacokinetic properties, membrane permeation, and bioavailability profile [2] [10].
The compound possesses a calculated LogP (cLogP) of 6.8 [2] [8], indicating substantial lipophilic character in its neutral, unionized state. However, the distribution coefficient LogD at physiological pH is 3.6 [2] [8], reflecting the impact of ionization on the compound's effective lipophilicity under physiological conditions.
The ionization constant (pKa) of 9.8 corresponds to the aliphatic amine functional group [2] [8] present in the elacestrant structure. This high pKa value indicates that elacestrant is a strong base, and at physiological pH (7.4), the compound exists predominantly in its protonated, ionized form [2]. The degree of ionization can be calculated using the Henderson-Hasselbalch equation, revealing that approximately 99.6% of the compound exists in the ionized state at pH 7.4.
The significant difference between LogP (6.8) and LogD (3.6) represents a reduction of 3.2 log units in effective lipophilicity due to ionization effects [2]. This dramatic shift has profound implications for the compound's biopharmaceutical properties, contributing to its classification as a BCS Class 4 compound with low solubility and low permeability [2].
Membrane permeability studies indicate permeability values of 0.17×10⁻⁶ cm/s at 10 μM and 0.89×10⁻⁶ cm/s at 100 μM [2], confirming the low permeability characteristics resulting from the high degree of ionization at physiological pH. The concentration-dependent permeability suggests potential saturation effects or transporter-mediated processes that may influence absorption kinetics [2].
The oral bioavailability of elacestrant is approximately 10% [2] [3], which is consistent with the poor solubility and permeability characteristics observed for BCS Class 4 compounds. The pH-dependent solubility profile, combined with extensive first-pass metabolism via CYP3A4 [2], contributes to the limited bioavailability and necessitates careful formulation strategies to optimize therapeutic efficacy.